molecular formula C13H10ClN5O2 B2563264 N-(1H-benzotriazol-1-ylmethyl)-4-chloro-3-nitroaniline CAS No. 329080-34-4

N-(1H-benzotriazol-1-ylmethyl)-4-chloro-3-nitroaniline

Cat. No. B2563264
CAS RN: 329080-34-4
M. Wt: 303.71
InChI Key: VEHBGKSEGKRUMK-UHFFFAOYSA-N
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Description

“N-(1H-Benzotriazol-1-ylmethyl)benzamide” is a compound with the empirical formula C14H12N4O and a molecular weight of 252.27 . It’s used as a reactant for various reactions including amidoalkylation reactions, substitution of the benzotriazolyl group with allyl samarium bromide, and dipolar cycloaddition reactions .


Synthesis Analysis

Benzotriazole methodology has been used extensively as a versatile synthetic tool. It’s been used for the general o-aminoalkylation of phenols . Phenols are selectively aminoalkylated in the ortho position by the displacement of the benzotriazole moiety from N-[α-(dialkylamino)alkyl]-benzotriazoles with phenolate anions .


Chemical Reactions Analysis

“N-(1H-Benzotriazol-1-ylmethyl)benzamide” is used as a reactant for various reactions including amidoalkylation reactions, substitution of the benzotriazolyl group with allyl samarium bromide, and dipolar cycloaddition reactions .


Physical And Chemical Properties Analysis

“N-(1H-Benzotriazol-1-ylmethyl)benzamide” has a melting point of 168-172 °C . “N-(1H-Benzotriazol-1-ylmethyl)formamide” has the empirical formula C8H8N4O and a molecular weight of 176.18 .

Scientific Research Applications

Photoluminescent Materials and Dyes

N-(1H-benzotriazol-1-ylmethyl)-4-chloro-3-nitroaniline has been investigated for its photoluminescent properties. Researchers have explored its potential as a fluorescent dye or a component in luminescent materials. Its emission characteristics under UV light excitation could find applications in optoelectronics, sensors, and imaging systems .

Hydrogen-Bonding Studies

The solid-state structure of this compound reveals intermolecular N⋯HO hydrogen bonds, rather than intramolecular ones. Understanding these bonding interactions is crucial for crystal engineering and designing functional materials. Researchers have used single-crystal X-ray diffraction to analyze these hydrogen-bonding patterns .

Peptide Synthesis

Benzotriazole derivatives play a vital role in peptide synthesis. For in situ activation during peptide coupling, reagents like O-(benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) have been employed. These reagents facilitate efficient peptide bond formation, making them essential tools in the field of biochemistry .

Organic Synthesis and Mannich Reactions

The benzotriazole methodology has been widely used in organic synthesis. N-(1H-benzotriazol-1-ylmethyl)-4-chloro-3-nitroaniline can serve as a versatile intermediate in Mannich-type condensations. It allows for the selective aminoalkylation of phenols, leading to the synthesis of diverse compounds, including 1,1-bis(2-hydroxyaryl)alkanes and o-quinone methides .

Salan Ligand Precursor

Researchers have explored the synthesis of salans (chiral ligands) using benzotriazole derivatives. For instance, 1,3-bis((1H-benzotriazol-1-yl)methyl)-2,3-dihydro-1H-benzo[d]imidazole serves as a precursor for benzimidazolidine-based salans. These ligands find applications in asymmetric catalysis and coordination chemistry .

Materials Science and Crystal Engineering

Understanding the crystal packing and hydrogen-bonding networks of N-(1H-benzotriazol-1-ylmethyl)-4-chloro-3-nitroaniline contributes to materials design. By manipulating intermolecular interactions, researchers can tailor properties such as solubility, stability, and optical behavior in crystalline materials .

Mechanism of Action

Benzotriazole derivatives have been found to bind with enzymes and receptors in biological systems due to the presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors .

Future Directions

Benzotriazole derivatives have found profound applications as corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells . They have also exhibited outstanding properties in medicinal chemistry including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .

properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-4-chloro-3-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN5O2/c14-10-6-5-9(7-13(10)19(20)21)15-8-18-12-4-2-1-3-11(12)16-17-18/h1-7,15H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHBGKSEGKRUMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CNC3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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